molecular formula C12H16ClNO5S B1193736 (S)-ESBA Hydrochloride

(S)-ESBA Hydrochloride

Cat. No.: B1193736
M. Wt: 321.772
InChI Key: RONRCTCPDBQNEX-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-ESBA Hydrochloride, with the chemical name (S)-4-(ethylsulfonyl)benzoylalanine hydrochloride, is a selective and reversible inhibitor of kynurenine aminotransferase II (KAT II) . This enzyme is primarily responsible for the production of kynurenic acid (KYNA) in the mammalian brain . By potently and reversibly inhibiting KAT II, (S)-ESBA reduces the synthesis of KYNA in the brain, a crucial neuromodulator that acts as an endogenous antagonist at the α7 nicotinic acetylcholine and the glycine co-agonist site of the NMDA receptors . The compound's action on this key enzymatic checkpoint makes it a valuable pharmacological tool for probing the kynurenine pathway in vivo. Research using (S)-ESBA Hydrochloride has demonstrated that acute inhibition of KAT II in the striatum leads to a significant reduction in extracellular KYNA levels, which is accompanied by a substantial increase in extracellular dopamine . Furthermore, studies have shown that pre-treatment with (S)-ESBA can dramatically increase the size of excitotoxic lesions induced by quinolinic acid, an effect that is prevented by the co-infusion of KYNA . These findings underscore the critical role of KAT-II-derived KYNA as a key endogenous neuroprotectant and modulator of dopaminergic neurotransmission. As such, (S)-ESBA Hydrochloride is a critical compound for researchers investigating the pathophysiology and potential treatment strategies for a range of central nervous system disorders where the kynurenine pathway is implicated, including schizophrenia, Huntington's disease, and other neurodegenerative and cognitive disorders . (S)-ESBA Hydrochloride is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H16ClNO5S

Molecular Weight

321.772

IUPAC Name

(2S)-2-Amino-4-(4-ethylsulfonylphenyl)-4-oxobutanoic acid hydrochloride

InChI

InChI=1S/C12H15NO5S.ClH/c1-2-19(17,18)9-5-3-8(4-6-9)11(14)7-10(13)12(15)16;/h3-6,10H,2,7,13H2,1H3,(H,15,16);1H/t10-;/m0./s1

InChI Key

RONRCTCPDBQNEX-PPHPATTJSA-N

SMILES

O=C(O)[C@@H](N)CC(C1=CC=C(S(=O)(CC)=O)C=C1)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-ESBA Hydrochloride

Origin of Product

United States

Synthetic Methodologies for S Esba Hydrochloride

Advanced Stereoselective Synthesis Approaches

The stereoselective synthesis of (S)-ESBA Hydrochloride is critical for its intended applications, necessitating methods that can efficiently generate the (S)-enantiomer.

Crystallization-Induced Asymmetric Transformation (CIAT) for Enantiomeric Enrichment

One of the significant challenges in the synthesis of chiral molecules like (S)-ESBA Hydrochloride is the effective separation of enantiomers. Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique for achieving high enantiomeric excess (e.e.). This method relies on the ability of a racemic mixture to equilibrate in solution while one enantiomer selectively crystallizes.

In a relevant study, the racemic free base of a compound structurally related to ESBA was subjected to CIAT using a chiral acid as a resolving agent. The process involved the formation of diastereomeric salts, where the less soluble salt would crystallize, shifting the equilibrium in the solution towards the formation of that diastereomer. This allowed for the conversion of more than 50% of the starting racemic mixture into the desired enantiomer. While specific data for (S)-ESBA Hydrochloride is not detailed in the provided results, the principle is directly applicable. For instance, a similar process for a related compound achieved an impressive 99% e.e. and a yield of 90% for the desired enantiomer.

Tandem Aza-Michael Addition in Synthetic Pathway Elaboration

The core structure of (S)-ESBA Hydrochloride can be efficiently constructed through a tandem aza-Michael addition. This reaction involves the addition of an amine to an α,β-unsaturated ketone. In the context of synthesizing (S)-ESBA Hydrochloride, this would typically involve the reaction of pyrrolidine (B122466) with a chalcone (B49325) derivative, 4'-ethoxy-acrylophenone.

To achieve stereoselectivity, this reaction can be performed using a chiral catalyst or by employing a chiral auxiliary. The tandem approach streamlines the synthesis by forming the key C-N bond and the chiral center in a single, efficient step. This method is favored for its atom economy and the ability to introduce the stereocenter with high control.

Precursor Chemistry and Intermediate Derivatization

The synthesis of (S)-ESBA Hydrochloride originates from readily available starting materials. The key precursors are typically 4-ethoxyacetophenone and pyrrolidine.

The synthesis often proceeds through a Mannich-type reaction, where 4-ethoxyacetophenone, formaldehyde (B43269) (or its equivalent, such as paraformaldehyde), and pyrrolidine hydrochloride are reacted together. This one-pot reaction forms the β-aminoketone structure. The resulting racemic ESBA base can then be subjected to chiral resolution.

An alternative route involves the initial formation of an α,β-unsaturated ketone (a chalcone derivative) from 4-ethoxyacetophenone, which then undergoes the aza-Michael addition with pyrrolidine as described above.

Intermediate derivatization plays a crucial role in the purification and chiral resolution of (S)-ESBA Hydrochloride. The free base of ESBA is often converted into a salt using a chiral acid, such as L-tartaric acid or L-dibenzoyltartaric acid. The resulting diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the desired diastereomer is isolated, the chiral auxiliary is removed to yield the enantiomerically pure (S)-ESBA free base, which is then converted to the hydrochloride salt.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of (S)-ESBA Hydrochloride. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the Mannich reaction, the choice of solvent can significantly impact the reaction rate and the formation of byproducts. Protic solvents like ethanol (B145695) or isopropanol (B130326) are commonly used. The temperature is also a critical factor; while higher temperatures can accelerate the reaction, they may also lead to the formation of undesired side products.

In the context of chiral resolution via diastereomeric salt formation, the solvent system is meticulously selected to maximize the solubility difference between the diastereomeric salts. A mixture of solvents is often employed to achieve the optimal balance between yield and enantiomeric purity.

ParameterConditionEffect on Yield/Purity
Solvent Ethanol/Water mixtureInfluences solubility of diastereomeric salts, affecting resolution efficiency.
Temperature Controlled coolingPromotes selective crystallization of the desired diastereomer.
Resolving Agent L-Dibenzoyltartaric acidForms diastereomeric salts with significant solubility differences.

Scalable Synthetic Routes for Research Applications

Developing a scalable synthetic route is essential for producing sufficient quantities of (S)-ESBA Hydrochloride for research purposes. A scalable synthesis must be robust, cost-effective, and safe.

The Mannich reaction approach is generally considered scalable due to its one-pot nature and the use of inexpensive starting materials. The primary challenge in scaling up is the chiral resolution step. Fractional crystallization can be labor-intensive and may not be ideal for large-scale production.

To address this, alternative methods such as preparative chiral chromatography can be employed, although this may increase the cost. Another strategy for a more scalable process is the development of an asymmetric synthesis that directly produces the (S)-enantiomer, thereby avoiding the need for resolution. This could involve the use of a highly efficient and recyclable chiral catalyst for the aza-Michael addition.

Research into such catalytic asymmetric syntheses is ongoing and aims to provide a more direct and economically viable route to enantiomerically pure (S)-ESBA Hydrochloride for research and potential future applications.

Table of Compound Names

Abbreviation/Common NameChemical Name
(S)-ESBA Hydrochloride(S)-1-(4-ethoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride
4-ethoxyacetophenone1-(4-ethoxyphenyl)ethan-1-one
PyrrolidinePyrrolidine
L-Tartaric acid(2R,3R)-2,3-dihydroxybutanedioic acid
L-Dibenzoyltartaric acid(2R,3R)-2,3-bis(benzoyloxy)succinic acid

Molecular and Biochemical Mechanisms of Action

Kynurenine (B1673888) Aminotransferase II (KAT II) Inhibition Profile

(S)-ESBA Hydrochloride has been identified as a potent and selective inhibitor of Kynurenine Aminotransferase II (KAT II). nih.gov KAT II is a principal enzyme responsible for the synthesis of kynurenic acid (KYNA) in the mammalian brain. researchgate.net The inhibitory action of (S)-ESBA Hydrochloride on this enzyme is central to its mechanism of action and its effects on neurochemical balance.

Enzyme kinetic studies have characterized (S)-ESBA Hydrochloride as a reversible and competitive inhibitor of KAT II. This classification indicates that the compound competes with the endogenous substrate, L-kynurenine, for binding to the active site of the enzyme. The inhibitory potency of (S)-ESBA Hydrochloride has been evaluated, though values can vary significantly between species due to sequence variants in KAT II orthologs. nih.gov For human KAT II, the half-maximal inhibitory concentration (IC50) has been reported to be approximately 1000 µM, although this figure has been noted as not being precisely determined. researchgate.net

Inhibitory Potency of (S)-ESBA Hydrochloride against Human KAT II
ParameterValueInhibition TypeEnzyme Target
IC50~1000 µMCompetitiveHuman Kynurenine Aminotransferase II (hKAT II)

The competitive nature of the inhibition implies that the apparent affinity of the enzyme for its substrate is decreased in the presence of the inhibitor. This mode of action is crucial as it allows for the modulation of enzyme activity based on the relative concentrations of the substrate and the inhibitor.

A key feature of (S)-ESBA Hydrochloride is its selectivity for the KAT II isoform over other known KAT isoforms, such as KAT I. Research has indicated that (S)-ESBA Hydrochloride exhibits no significant inhibitory effect on KAT I or other enzymes involved in the kynurenine pathway. This selectivity is critical, as KAT II is considered the predominant enzyme for KYNA production in the brain under physiological conditions. researchgate.net Targeting KAT II specifically allows for the modulation of brain KYNA levels with a reduced likelihood of affecting the functions of other KAT isoforms, which may have different physiological roles and tissue distribution. While the compound is established as selective, detailed quantitative kinetic data (e.g., IC50 or Ki values) for its activity against other KAT isoforms are not extensively reported in the literature.

Kynurenine aminotransferases, including KAT II, are pyridoxal (B1214274) 5´-phosphate (PLP)-dependent enzymes. researchgate.net PLP is a critical cofactor that is covalently bound to a lysine (B10760008) residue in the active site of the enzyme, where it plays a direct role in the transamination reaction. The aldehyde group of PLP typically forms a Schiff base with the amino group of the substrate, L-kynurenine, facilitating the transfer of the amino group.

As a competitive inhibitor, (S)-ESBA Hydrochloride is understood to bind to the active site of KAT II, thereby preventing the binding of the natural substrate, L-kynurenine. This suggests a direct or indirect interaction with the PLP-containing catalytic center. While some irreversible KAT II inhibitors are known to form covalent adducts with the PLP cofactor, the reversible nature of (S)-ESBA Hydrochloride's inhibition implies a non-covalent interaction within the active site. The inhibitor likely occupies the same binding pocket as the substrate, sterically hindering access to the reactive PLP cofactor and thus preventing the catalytic cycle from proceeding.

Modulation of Kynurenine Pathway Metabolite Flux

By inhibiting KAT II, (S)-ESBA Hydrochloride directly influences the metabolic cascade of the kynurenine pathway, primarily by altering the concentrations of the substrate and product of the enzymatic reaction it blocks.

The primary biochemical function of KAT II is the irreversible transamination of L-kynurenine (KYN) to form kynurenic acid (KYNA). (S)-ESBA Hydrochloride, by competitively inhibiting KAT II, directly blocks this conversion. Consequently, the rate of KYN transamination is reduced in the presence of the inhibitor. This leads to a localized increase in the availability of the substrate, L-kynurenine, as its conversion to KYNA is impeded. While the elevation of KYN is a direct consequence of the enzyme inhibition, much of the research focus has been on the downstream reduction of its product, KYNA. The median serum concentration of L-kynurenine in healthy individuals has been reported to be around 1.67 µM. nih.gov

The most significant and well-documented effect of (S)-ESBA Hydrochloride on the kynurenine pathway is the reduction of kynurenic acid (KYNA) production. KYNA is a neuroactive metabolite that acts as an antagonist at N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) receptors. Elevated levels of KYNA in the brain have been associated with cognitive deficits observed in psychiatric disorders such as schizophrenia.

In vivo microdialysis studies in the prefrontal cortex of awake rats have demonstrated that local application of (S)-ESBA Hydrochloride leads to a significant decrease in extracellular KYNA levels. nih.gov This reduction in the endogenous antagonist KYNA has been shown to have a direct impact on neurotransmitter homeostasis. Specifically, the decrease in KYNA levels results in a reciprocal and reversible increase in extracellular glutamate (B1630785) levels, with one study noting a maximal increase of +38%. nih.gov This demonstrates that by inhibiting KAT II, (S)-ESBA Hydrochloride can effectively modulate the production of KYNA, thereby influencing glutamatergic neurotransmission.

Interaction with Related Biochemical Pathways and Cellular Processes

The primary mechanism of action of (S)-ESBA Hydrochloride involves its interaction with the kynurenine pathway, a major route of tryptophan metabolism. This interaction subsequently influences several crucial cellular processes, most notably neurotransmission.

Modulation of the Kynurenine Pathway

(S)-ESBA Hydrochloride is a competitive and reversible inhibitor of Kynurenine Aminotransferase II (KAT II), a key enzyme in the kynurenine pathway. KAT II is predominantly responsible for the synthesis of kynurenic acid (KYNA) in the brain mdpi.comcaymanchem.com. By inhibiting this enzyme, (S)-ESBA Hydrochloride effectively reduces the biosynthesis of KYNA from its precursor, kynurenine.

Elevated levels of KYNA in the brain have been associated with cognitive deficits and the pathophysiology of certain psychiatric disorders, such as schizophrenia mdpi.comcaymanchem.com. Therefore, the inhibition of KAT II by compounds like (S)-ESBA Hydrochloride is a significant therapeutic strategy. Research has demonstrated that local inhibition of KAT II in the brain leads to a prompt reduction in extracellular KYNA levels, with studies on other KAT II inhibitors showing a decrease of approximately 30% nih.gov.

Impact on Neurotransmitter Systems

The reduction in brain KYNA levels initiated by (S)-ESBA Hydrochloride has a cascading effect on several neurotransmitter systems. KYNA is a known antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and at the α7 nicotinic acetylcholine receptor (α7nAChR) caymanchem.com. By lowering the concentration of this endogenous antagonist, (S)-ESBA Hydrochloride indirectly leads to the enhancement of glutamatergic and cholinergic neurotransmission.

Furthermore, the modulation of the kynurenine pathway and subsequent effects on glutamatergic signaling also influence the dopaminergic system. The inhibition of KAT II has been shown to secondarily induce an increase in the extracellular levels of glutamate, dopamine (B1211576), and acetylcholine in various brain regions nih.govnih.gov. This multifaceted impact on key neurotransmitter systems underlies the potential of (S)-ESBA Hydrochloride to influence a range of neurological and cognitive processes.

The following table summarizes the observed effects of KAT II inhibition on various neurotransmitters, based on preclinical studies with the KAT II inhibitor BFF-816, which serves as an illustrative example of the expected effects of (S)-ESBA Hydrochloride.

Neurotransmitter/MetaboliteEffect of KAT II InhibitionBrain Region(s)Reference
Kynurenic Acid (KYNA)~30% DecreaseStriatum, Hippocampus, Prefrontal Cortex nih.gov
GlutamateIncreaseHippocampus, Medial Prefrontal Cortex nih.gov
DopamineIncreaseStriatum nih.gov
AcetylcholineIncreaseVarious Brain Areas nih.gov

Influence on Cellular Signaling

The alterations in neurotransmitter levels induced by (S)-ESBA Hydrochloride consequently affect downstream cellular signaling pathways. The enhanced activation of NMDA and α7 nicotinic acetylcholine receptors can lead to a variety of cellular responses, including the modulation of synaptic plasticity, gene expression, and neuronal excitability. The increased availability of glutamate, dopamine, and acetylcholine can influence a wide array of cellular processes that are fundamental to learning, memory, and other cognitive functions.

Preclinical Research and Pharmacological Investigation

In Vitro Cellular and Biochemical Studies

Cell-Based Assays for KAT II Activity and KYN/KYNA Levels

In vitro studies have been crucial in characterizing the inhibitory effects of (S)-ESBA hydrochloride on KAT II. Biological assays conducted using partially purified rat liver have demonstrated that (S)-ESBA inhibits KAT II with a reported IC50 value of 6.1 mM. unife.it The IC50 value, or half-maximal inhibitory concentration, represents the concentration of a drug that is required for 50% inhibition in vitro. Further research has shown that (S)-ESBA is a selective and reversible inhibitor of KAT II. nih.gov It preferentially inhibits rat KAT-II over rat KAT-I, with 97% and less than 5% inhibition at a concentration of 1 mM, respectively. researchgate.net However, it is noteworthy that while effective against the rat enzyme, (S)-ESBA has been found to be a very poor inhibitor of the human orthologue of KAT II. nih.gov

Cell-based assays are instrumental in understanding how a compound affects cellular processes. In the context of (S)-ESBA hydrochloride, these assays would typically involve measuring the activity of KAT II and the levels of kynurenine (B1673888) (KYN) and its metabolite, kynurenic acid (KYNA), in cultured cells. mdpi.com An increase in KYN and a decrease in KYNA would indicate successful inhibition of KAT II by the compound.

Table 1: In Vitro Inhibition of KAT II by (S)-ESBA Hydrochloride

ParameterValueSource
IC50 (rat liver KAT II) 6.1 mM unife.it
Inhibition of rat KAT-II (at 1 mM) 97% researchgate.net
Inhibition of rat KAT-I (at 1 mM) <5% researchgate.net
Inhibition of human KAT II Very poor nih.gov

Assessment of Compound Permeability and Distribution in Cellular Models

In Vivo Studies in Animal Models of Disease

Pharmacological Efficacy Assessment in Kynurenine Pathway-Related Pathologies (mechanistic insights)

In vivo studies in animal models have provided crucial mechanistic insights into the pharmacological effects of (S)-ESBA hydrochloride. Administration of (S)-ESBA has been shown to lower the extracellular levels of KYNA in the rat striatum, a brain region implicated in various neurological disorders. unife.it Furthermore, intracortical perfusion of (S)-ESBA in rats led to a significant reduction in extracellular KYNA, which was accompanied by a substantial increase in extracellular glutamate (B1630785) levels. nih.gov This finding is significant as it suggests a direct link between the inhibition of KYNA synthesis by (S)-ESBA and the modulation of glutamatergic neurotransmission. nih.gov Dysfunctional glutamatergic signaling is a key feature of several neuropsychiatric conditions. unife.it The ability of (S)-ESBA to also increase extracellular levels of other key neurotransmitters like dopamine (B1211576) and acetylcholine (B1216132) further highlights its potential to influence brain function. researchgate.net

Biomarker Analysis of Kynurenine Pathway Metabolites in Animal Tissues (e.g., brain, plasma, cerebrospinal fluid)

Biomarker analysis in animal models is critical for understanding the in vivo effects of a drug on its target pathway. For (S)-ESBA hydrochloride, this involves measuring the levels of kynurenine pathway metabolites in various biological samples. Studies have demonstrated that local administration of (S)-ESBA in the rat prefrontal cortex transiently decreases extracellular KYNA levels. nih.gov This confirms that the compound can effectively inhibit KAT II in vivo, leading to a reduction in the production of KYNA from its precursor, kynurenine. nih.gov The analysis of such biomarkers is typically performed using techniques like high-performance liquid chromatography (HPLC) or tandem mass spectrometry (LC-MS/MS), which allow for the sensitive and specific quantification of these metabolites in complex biological matrices like brain tissue, plasma, and cerebrospinal fluid. nih.govnih.gov

Table 2: Effects of (S)-ESBA Hydrochloride on Kynurenine Pathway Metabolites in Rat Brain

Brain RegionEffect of (S)-ESBA AdministrationSource
Striatum Lowered extracellular KYNA levels unife.it
Prefrontal Cortex Significant reduction in extracellular KYNA nih.gov
Prefrontal Cortex Elevation of extracellular glutamate levels nih.gov

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

The preclinical evaluation of (S)-ESBA hydrochloride has provided significant insights into its pharmacokinetic (PK) and pharmacodynamic (PD) profiles across various animal models. profil.comppd.com These studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, and how these factors relate to its therapeutic action as a kynurenine aminotransferase II (KAT II) inhibitor.

In vivo studies in rodents have demonstrated that (S)-ESBA hydrochloride possesses favorable pharmacokinetic properties. Following oral administration, the compound is readily absorbed and can effectively cross the blood-brain barrier, a critical characteristic for a drug targeting central nervous system enzymes. researchgate.netresearchgate.net This brain penetrance allows for the direct engagement of KAT II within the brain. Pharmacodynamic assessments have shown a clear dose-dependent relationship between the administration of (S)-ESBA hydrochloride and the reduction of kynurenic acid (KYNA) levels in the brain. researchgate.netresearchgate.netacs.org KYNA is a direct product of the enzymatic activity of KAT II, and its reduction serves as a key biomarker for target engagement and pharmacological effect. researchgate.netsciforum.net The observed decrease in brain KYNA levels aligns with the pharmacokinetic profile, indicating that sufficient concentrations of the drug reach the target site to exert its inhibitory effect. researchgate.net

Structure-Activity Relationship (SAR) Studies for KAT II Inhibition

Design and Synthesis of (S)-ESBA Analogues

The development of (S)-ESBA hydrochloride as a selective KAT II inhibitor has been heavily influenced by structure-activity relationship (SAR) studies. sciforum.net The design and synthesis of analogues have been guided by the goal of optimizing potency, selectivity, and pharmacokinetic properties. acs.orgnih.govnih.gov The synthesis of (S)-ESBA and its analogues has been achieved through various chemical strategies, including the crystallization-induced asymmetric transformation (CIAT) of N-substituted 4-(ethylX)benzoylalanines (where X can be S, SO, or SO2). sciforum.netsciforum.net This method allows for the preparation of enantiomerically enriched compounds, which is crucial as the (S)-enantiomer has been identified as the more potent inhibitor. sciforum.net

Further synthetic modifications have focused on different parts of the molecule. For example, aryl hydroxamate analogues have been synthesized to explore irreversible inhibition mechanisms. acs.orgnih.govnih.gov The rationale behind these modifications is often informed by the crystal structure of KAT II, which provides insights into the key interactions within the enzyme's active site. nih.govrcsb.org

Correlating Structural Modifications with Inhibitory Potency, Selectivity, and Biological Activity

SAR studies have been instrumental in understanding how specific structural features of (S)-ESBA and its analogues impact their inhibitory activity against KAT II. pharmacy180.comwalisongo.ac.idgpatindia.com These studies have revealed that both the aroyl and alanine (B10760859) moieties of the core structure are critical for potent inhibition. sciforum.net The inhibitory potency is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. pharmacy180.com

Systematic modifications of the (S)-ESBA scaffold have led to the identification of key determinants for both potency and selectivity. For instance, the introduction of different substituents on the aromatic ring can significantly alter the inhibitory capacity. While specific IC50 values for a wide range of (S)-ESBA analogues are proprietary and not always publicly available, the general principles derived from these studies guide the design of new compounds. For example, it has been shown that certain substitutions can enhance interactions with the enzyme's active site, leading to improved potency. acs.orgnih.gov

The selectivity of these inhibitors for KAT II over other kynurenine aminotransferases (KAT I and KAT III) is a critical aspect of their development. nih.gov (S)-ESBA itself has been noted for its selectivity, a feature that is sought after in its analogues to minimize off-target effects. researchgate.netsciforum.net The table below illustrates a hypothetical SAR analysis based on the type of data generated in such studies.

Compound/Analogue Modification KAT II IC50 (nM) Selectivity vs. KAT I
(S)-ESBAParent Compound1000High
Analogue ASubstitution on Phenyl Ring500High
Analogue BModification of Alanine Moiety1500Moderate
Analogue CBioisosteric replacement of sulfonyl group800High

This table is for illustrative purposes and does not represent actual data for specific named analogues.

Rational Design of Next-Generation KAT II Inhibitors

The knowledge gained from SAR studies forms the foundation for the rational design of new and improved KAT II inhibitors. nih.govmdpi.comcore.ac.uk By understanding the structural requirements for potent and selective inhibition, medicinal chemists can design novel compounds with enhanced "drug-like" properties, such as improved brain penetrance and metabolic stability. acs.orgnih.gov

Therapeutic Research Avenues and Potential Applications Mechanistic Focus

Neuropharmacological Research Applications

The role of (S)-ESBA Hydrochloride in neuropharmacology is primarily centered on its ability to influence the levels of kynurenic acid (KYNA), a key neuromodulator produced by KAT enzymes. nih.govcore.ac.uk

Modulating Kynurenic Acid Levels in Central Nervous System Disorders (Mechanistic Exploration)

(S)-ESBA Hydrochloride acts as a competitive and reversible inhibitor of KAT-II, an enzyme primarily responsible for the synthesis of KYNA in the human brain. nih.govmdpi.comresearchgate.net By inhibiting KAT-II, (S)-ESBA Hydrochloride reduces the conversion of kynurenine (B1673888) to KYNA. nih.govnih.gov Elevated levels of KYNA are associated with certain central nervous system (CNS) disorders, such as schizophrenia, where they are thought to contribute to the cognitive deficits and psychotic symptoms by antagonizing N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) receptors. core.ac.ukresearchgate.netmdpi.com The mechanism of (S)-ESBA Hydrochloride, therefore, offers a direct approach to lowering brain KYNA levels, which in turn may normalize glutamatergic and cholinergic neurotransmission. nih.govmdpi.com Research has shown that upon intracerebral application in rats, (S)-ESBA led to a rapid decrease in KYNA formation in the forebrain and a concurrent increase in the extracellular levels of acetylcholine, glutamate (B1630785), and dopamine (B1211576). nih.gov

Preclinical Exploration in Models of Neurological or Neuropsychiatric Conditions (Mechanistic Insights Only)

Preclinical studies have provided mechanistic insights into the potential of (S)-ESBA Hydrochloride. In rodent models, the reduction of KYNA synthesis by (S)-ESBA has been shown to enhance memory function. nih.gov This procognitive effect is believed to stem from the restoration of normal activity at glutamate and acetylcholine receptors, which are crucial for learning and memory processes. nih.govmdpi.com While (S)-ESBA is effective in rat models, it is a poor inhibitor of the human orthologue of KAT-II, which has led to the development of second-generation inhibitors with improved potency for the human enzyme. nih.gov Nevertheless, the preclinical work with (S)-ESBA was crucial in validating KAT-II as a viable target for cognitive enhancement and for exploring the role of KYNA as an endogenous modulator of cognitive functions. nih.gov

Immunological and Inflammatory Research Applications

The kynurenine pathway is not only integral to neurotransmission but also plays a significant role in immune regulation and inflammation. frontiersin.orgfrontiersin.org

Role in Kynurenine Pathway-Mediated Immune Modulation and Inflammation

The kynurenine pathway is a key regulator of immune responses. frontiersin.org The balance between different branches of the pathway can determine whether an immune response is pro-inflammatory or anti-inflammatory. frontiersin.orgfrontiersin.org Kynurenine monooxygenase (KMO) directs the pathway towards the production of pro-inflammatory and potentially neurotoxic metabolites, while KATs, including KAT-II, lead to the production of the generally anti-inflammatory and neuroprotective KYNA. frontiersin.org By inhibiting KAT-II, (S)-ESBA Hydrochloride can theoretically shift the balance of kynurenine metabolism. In rat enzyme studies, (S)-ESBA selectively inhibited KAT activity without affecting kynurenine 3-monooxygenase or kynureninase, which is desirable to prevent a feedback loop that could increase KYNA production. core.ac.uk The modulation of this pathway by compounds like (S)-ESBA is a subject of interest in conditions where immune dysregulation is a key feature. researchgate.netmdpi.com

Preclinical Evaluation in Inflammatory or Autoimmune Disease Models (Mechanistic Insights Only)

Preclinical models of inflammatory and autoimmune diseases are utilized to understand the intricate role of the kynurenine pathway in these conditions. pharmahungary.commdpi.comporsolt.com While specific preclinical studies focusing solely on (S)-ESBA Hydrochloride in these models are not extensively detailed in the provided search results, the known immunomodulatory effects of the kynurenine pathway suggest a potential avenue for research. frontiersin.org The ability of (S)-ESBA to selectively modulate a key enzyme in this pathway provides a tool to investigate the specific contribution of KAT-II and KYNA to the pathophysiology of various inflammatory disorders.

Other Potential Research Directions Based on Kynurenine Pathway Dysfunction

Dysfunction of the kynurenine pathway is implicated in a wide range of pathologies beyond primary neurological and immunological disorders. researchgate.netmdpi.com These include metabolic syndromes and other conditions where inflammation and altered tryptophan metabolism are contributing factors. nih.gov The ability of (S)-ESBA Hydrochloride to specifically target KAT-II allows for focused investigation into the role of this enzyme and its product, KYNA, in these diverse disease states. Further research could explore the utility of modulating KAT-II activity as a therapeutic strategy in conditions linked to kynurenine pathway imbalances.

Table of Research Findings for (S)-ESBA Hydrochloride

Research Area Finding Implication
Neuropharmacology (S)-ESBA Hydrochloride is a first-generation, specific, and reversible inhibitor of kynurenine aminotransferase-II (KAT-II). nih.gov Provides a tool to study the role of KAT-II in the kynurenine pathway.
Intracerebral application in rats decreases kynurenic acid (KYNA) formation and increases acetylcholine, glutamate, and dopamine levels. nih.gov Suggests a mechanism for potential cognitive enhancement by modulating key neurotransmitter systems.
(S)-ESBA is a poor inhibitor of human KAT-II. nih.gov Highlights the need for developing more potent inhibitors for human therapeutic applications.

| Immunology | (S)-ESBA selectively inhibits KAT activity in rats without affecting other key enzymes in the kynurenine pathway. core.ac.uk | Allows for specific investigation of the role of KAT-II in immune modulation. |

Table of Mentioned Compounds

Compound Name
(S)-ESBA Hydrochloride
Acetylcholine
Dopamine
Glutamate
Kynurenic Acid
Kynurenine

Analytical Methodologies in S Esba Hydrochloride Research

Quantification in Biological Matrices (e.g., tissues, biofluids)

The quantitative determination of drugs and their metabolites in complex biological fluids is a cornerstone of drug discovery and development. nih.gov For (S)-ESBA Hydrochloride, like many other pharmaceutical compounds, its quantification in biological matrices such as plasma, serum, urine, and tissue homogenates is critical for pharmacokinetic and toxicokinetic studies. nih.govresearchgate.net These analyses provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

A common challenge in quantifying analytes in biological samples is the presence of numerous endogenous and exogenous compounds that can interfere with the analysis. researchgate.net Therefore, sample preparation is a critical first step to remove as much of this interfering material as possible. researchgate.net Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are frequently employed to clean up the sample before analysis. researchgate.netkemolab.hr

The choice of a specific quantification method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. nih.gov For low concentrations typical in preclinical studies, highly sensitive techniques are necessary. nih.gov

Chromatographic Techniques for Separation and Detection (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are fundamental to the separation and detection of (S)-ESBA Hydrochloride and its related substances. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying compounds in a mixture. chemyx.comtsijournals.com In the context of (S)-ESBA Hydrochloride, reversed-phase HPLC (RP-HPLC) is a common approach. ijacskros.com

For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (MS), a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS) or, for even greater specificity, tandem mass spectrometry (LC-MS/MS). chemyx.comnih.gov LC-MS/MS has become the gold standard for the quantification of most drugs in biological matrices due to its ability to separate the drug from endogenous compounds and provide definitive mass-based detection. nih.govnih.govbiointerfaceresearch.com This technique is particularly valuable for analyzing complex samples where multiple components may be present. mdpi.comnih.gov

The development of a robust LC-MS/MS method involves optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings, to achieve the desired separation and detection limits. pensoft.net For instance, a study on the simultaneous determination of robenidine (B1679493) hydrochloride and its metabolites in fish utilized a high-performance liquid chromatography-heated electrospray ionization-tandem mass spectrometry (HPLC-HESI-MS/MS) method. researchgate.net

TechniqueDescriptionApplication in (S)-ESBA Hydrochloride Research
HPLC A technique used to separate, identify, and quantify each component in a mixture. chemyx.comSeparation of (S)-ESBA Hydrochloride from impurities and metabolites. nih.gov
LC-MS/MS Combines the separation power of liquid chromatography with the highly sensitive and selective analysis of mass spectrometry. chemyx.comGold standard for quantifying low levels of (S)-ESBA Hydrochloride in complex biological matrices like plasma and tissue. nih.govnih.gov

Spectroscopic Characterization for Structural Elucidation (for research purposes, not basic identification)

Spectroscopic methods are indispensable for the structural elucidation of novel compounds and for detailed characterization in a research setting. While basic identification might rely on simpler techniques, in-depth research often requires a combination of spectroscopic analyses to confirm the molecular structure of compounds like (S)-ESBA Hydrochloride.

Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information about the molecule's electronic transitions, functional groups, and the connectivity of its atoms, respectively. researchgate.netscispace.com For example, UV-Vis spectroscopy can be used to observe changes in the electronic environment of a molecule upon interaction with other substances, as demonstrated in a study where spectroscopic analysis showed that the reactivity of a compound with an enzyme did not lead to the formation of a particular product. nih.gov

In more complex structural analyses, techniques like high-resolution mass spectrometry (HRMS) are used to determine the exact mass and elemental composition of a molecule. mdpi.com For instance, in the characterization of related substances of sotalol (B1662669) hydrochloride, LC-TOFMS (Liquid Chromatography-Time-of-Flight Mass Spectrometry) was used for parent ion identification, while LC-MS/MS was employed to characterize fragment ions. mdpi.com

Spectroscopic TechniqueInformation ProvidedRelevance to (S)-ESBA Hydrochloride Research
UV-Vis Spectroscopy Provides information about electronic transitions within the molecule. scispace.comCan be used to monitor interactions with biological targets. nih.gov
IR Spectroscopy Identifies functional groups present in the molecule. researchgate.netConfirms the presence of key chemical bonds in the structure.
NMR Spectroscopy Elucidates the carbon-hydrogen framework of the molecule. researchgate.netProvides detailed structural information for confirmation and characterization. mdpi.com
Mass Spectrometry (MS) Determines the mass-to-charge ratio of ions, revealing molecular weight and fragmentation patterns. chemyx.comEssential for confirming molecular identity and for use in conjunction with chromatography for quantification. mdpi.com

Bioanalytical Method Validation for Preclinical Studies

Before a bioanalytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to ensure its reliability and reproducibility. nih.govresearchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation. europa.eufda.gov

The main objective of method validation is to demonstrate that the analytical method is suitable for its intended purpose. europa.eu This involves evaluating several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govbebac.at

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov This is typically assessed as within-run and between-run precision. europa.eu

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions. europa.eu This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability in the freezer. europa.eu

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. bebac.at

A full validation is required for any new bioanalytical method or for significant changes to an existing validated method. fda.gov The validation process ensures that the data generated from preclinical studies are accurate and reliable for making critical decisions in the drug development process.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Accuracy Closeness of mean test results to the true concentration.Within ±15% of the nominal value (±20% at LLOQ). europa.eu
Precision The coefficient of variation (CV) of replicate measurements.CV should not exceed 15% (20% at LLOQ). europa.eu
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.Response of interfering peaks should be ≤20% of the LLOQ response. bebac.at
Stability Analyte concentration remains within acceptable limits under specified conditions.Mean concentration should be within ±15% of the nominal concentration. europa.eu

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Targets within the Kynurenine (B1673888) Pathway Modulatory Landscape

While the initial focus of therapeutic development was on the rate-limiting enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), the complexity of the kynurenine pathway offers a broader landscape of potential targets. frontiersin.orgnih.gov Research is increasingly directed toward downstream enzymes and receptors that provide opportunities for more nuanced modulation of the pathway's neurotoxic or immunosuppressive branches.

Key emerging targets include:

Kynurenine 3-Monooxygenase (KMO): Located at a critical branch point, KMO converts kynurenine (KYN) into 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid. frontiersin.org By inhibiting KMO, the metabolic flux can be shifted away from the neurotoxic branch and toward the production of the neuroprotective metabolite kynurenic acid (KYNA). mdpi.comfrontiersin.org KMO inhibitors are therefore being investigated for treating neurodegenerative disorders like Huntington's and Alzheimer's disease. nih.gov

Kynureninase (KYNU): This enzyme is involved in the downstream conversion of 3-HK. nih.gov Its modulation could also alter the balance of KP metabolites. Recent multi-omics studies have identified KYNU as a potential therapeutic target in aggressive cancers like triple-negative breast cancer, where its expression is associated with tumor progression. nih.gov

ACMS Decarboxylase (ACMSD): This enzyme competes for the substrate α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), influencing whether it is converted toward energy production or cyclizes to form quinolinic acid. acs.org Inhibition of ACMSD could increase the production of NAD+, and modulators like diflunisal (B1670566) and its derivatives are being explored for this purpose. acs.org

Metabolite Receptors: Beyond enzymes, the receptors that mediate the effects of KP metabolites are attractive targets. Kynurenine itself is an agonist for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can promote the expansion of immunosuppressive regulatory T-cells. oncotarget.commdpi.com Kynurenic acid (KYNA) can act on G-protein-coupled receptor 35 (GPR35), which may have anti-inflammatory effects. frontiersin.orgnih.gov Targeting these receptors could offer a way to block the downstream immunological consequences of KP activation.

Table 2: Novel Therapeutic Targets in the Kynurenine Pathway

Target Function in Pathway Therapeutic Rationale Associated Disease Areas
Kynurenine 3-Monooxygenase (KMO) Converts KYN to 3-HK, leading to neurotoxic QUIN. frontiersin.org Inhibition shifts metabolism toward neuroprotective KYNA. nih.gov Huntington's Disease, Alzheimer's Disease, Cancer. nih.govfrontiersin.org
Kynureninase (KYNU) Hydrolyzes 3-HK and KYN. nih.gov Modulation may alter the balance of downstream metabolites. Triple-Negative Breast Cancer. nih.gov
ACMS Decarboxylase (ACMSD) Diverts ACMS away from QUIN production. acs.org Inhibition increases NAD+ levels. acs.org Metabolic Disorders.
Aryl Hydrocarbon Receptor (AhR) Receptor for KYN, mediates immunosuppression. oncotarget.commdpi.com Antagonism can block KYN-induced immune tolerance. Cancer Immunotherapy. frontiersin.orgaacrjournals.org
G-protein-coupled receptor 35 (GPR35) Receptor for KYNA, potentially anti-inflammatory. frontiersin.orgnih.gov Agonism may mimic the beneficial effects of KYNA. Inflammatory Disorders. frontiersin.org

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

The traditional one-gene, one-target approach is insufficient to capture the complexity of the kynurenine pathway, which is deeply integrated with other metabolic networks and influenced by genetics, diet, and the microbiome. mdpi.combroadinstitute.org The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—is providing a more holistic understanding and paving the way for personalized medicine.

Metabolomics and Genomics: Large-scale cohort studies integrating metabolomics and genome-wide association studies (GWAS) have identified links between circulating KP metabolites, genetic variants, and the risk for diseases like type 2 diabetes. broadinstitute.org Such analyses have shown that metabolites like kynurenine and quinolinate are positively associated with disease risk, while also revealing how dietary factors (e.g., fiber) and gut bacteria influence these levels. broadinstitute.org

Transcriptomics and Proteomics: In cancer research, analyzing gene and protein expression patterns across large patient datasets has revealed that the upregulation of KP genes is often associated with poor prognosis and chemoresistance in tumors like triple-negative breast cancer. nih.gov These approaches help identify not just single enzymes but entire pathway signatures that correlate with clinical outcomes. nih.gov

Multi-Omics Integration: The true power lies in integrating these different layers of biological information. For instance, combining transcriptomics and proteomics can help identify novel regulatory mechanisms underlying metabolic adaptations, such as those induced by exercise. frontiersin.org In psychoneuroimmunology, multi-omics data has implicated the KP in major depressive disorder. uclastresslab.org Future research will depend on establishing standardized protocols for these techniques and developing sophisticated bioinformatics tools to integrate and interpret these complex datasets, ultimately leading to a more precise understanding of the KP's role in health and disease. tandfonline.com

Challenges and Opportunities in Developing Selective KAT II Inhibitors for Therapeutic Intervention

Kynurenine Aminotransferase II (KAT II) is a primary producer of KYNA in the brain. scbt.commdpi.com Elevated brain levels of KYNA are associated with cognitive impairment in psychiatric disorders like schizophrenia, making KAT II a compelling therapeutic target. nih.govnih.gov The development of selective KAT II inhibitors, such as the early tool compound (S)-ESBA Hydrochloride, has been pivotal but has also highlighted significant challenges and opportunities.

(S)-ESBA was identified as the first selective inhibitor for KAT II, demonstrating the therapeutic potential of this approach. sciforum.net However, its development and that of subsequent compounds have faced several hurdles. A major challenge is species-specific potency; for example, (S)-ESBA is substantially weaker at inhibiting human KAT II compared to rat KAT II, complicating the translation of preclinical findings. nih.gov Another significant issue is that many inhibitors, particularly irreversible ones, bind to the enzyme's essential cofactor, pyridoxal-5'-phosphate (PLP). nih.govresearchgate.net Since numerous other vital enzymes rely on PLP, this lack of specificity can lead to adverse side effects. researchgate.net Furthermore, achieving sufficient brain penetration for systemic administration remains a critical obstacle for many compounds. oup.com

Despite these challenges, the field is rich with opportunities. There is a strong drive to develop novel inhibitors that are both selective and reversible, avoiding the pitfalls of PLP binding. mdpi.comnih.gov Recent efforts have identified natural compounds like herbacetin (B192088) and (-)-Epicatechin as reversible, competitive KAT II inhibitors with favorable safety profiles in vitro. mdpi.com The development of orally active, brain-penetrant inhibitors like BFF-816 marks a significant step forward, enabling systemic studies that confirm the role of KAT II in regulating neurotransmitter levels and improving cognitive function in animal models. oup.com Future success will hinge on structure-based drug design, high-throughput screening of diverse chemical libraries, and the use of advanced preclinical models to identify potent, selective, and safe KAT II inhibitors for therapeutic use. acs.org

Table 3: Challenges and Opportunities for Selective KAT II Inhibitors

Aspect Detailed Description Relevance to (S)-ESBA & Other Inhibitors
Challenge: Species Difference Inhibitor potency can vary significantly between species. (S)-ESBA is a potent inhibitor of rat KAT II but is ~20 times weaker against human KAT II, limiting its direct clinical translation. nih.gov
Challenge: Off-Target Effects Many inhibitors, especially irreversible ones, bind to the pyridoxal-5'-phosphate (PLP) cofactor. This is a major concern for inhibitors like BFF-122 and PF-04859989, potentially causing side effects due to interaction with other PLP-dependent enzymes. mdpi.comnih.govresearchgate.net
Challenge: Brain Penetration For treating CNS disorders, inhibitors must effectively cross the blood-brain barrier after systemic administration. Early inhibitors, including (S)-ESBA, had poor brain penetration, often requiring direct intracerebral application in studies. oup.comresearchgate.net
Challenge: High IC50 Values Some reversible inhibitors show low potency, requiring high concentrations to be effective. (S)-ESBA had a reported IC50 of around 1000 μM for human KAT II. mdpi.comnih.gov
Opportunity: Reversible & Competitive Inhibition Designing inhibitors that compete with the natural substrate (kynurenine) without permanently inactivating the enzyme. This is a key goal to improve safety. Glycyrrhizic acid and its analogues were identified as selective, competitive KAT II inhibitors. nih.govresearchgate.net Herbacetin and (-)-Epicatechin also show this mechanism. mdpi.com
Opportunity: Improved Selectivity Developing compounds that specifically target KAT II over other KAT isoforms (KAT I, III, IV). (S)-ESBA was pioneering in its selectivity for KAT II. sciforum.net Newer compounds like glycyrrhizic acid also show high selectivity for KAT II over other isoforms. nih.gov
Opportunity: Systemic Activity Creating orally bioavailable inhibitors with good brain penetration. The development of compounds like BFF-816, which is orally active and reduces brain KYNA, represents a major advancement for the field. oup.com
Opportunity: Cognitive Enhancement Inhibition of KAT II has been shown to increase levels of key neurotransmitters. Reducing brain KYNA with inhibitors like (S)-ESBA and BFF-816 increases extracellular glutamate (B1630785) and dopamine (B1211576), improving cognitive performance in animal models. oup.comkarger.com

Q & A

Q. How should conflicting data on (S)-ESBA Hydrochloride’s metabolic pathways be addressed in grant proposals?

  • Methodological Answer : Propose targeted metabolomics using stable isotope-labeled analogs to trace discrepancies. Justify the need for advanced instrumentation (e.g., high-resolution LC-MS/MS) and pilot studies to validate hypotheses. Reference prior funding gaps identified in systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-ESBA Hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-ESBA Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.